4-Methylnaphthalene-2-carbonitrile
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Overview
Description
4-Methylnaphthalene-2-carbonitrile is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the 4-position and a cyano group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including photopolymerization and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylnaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the Heck coupling reaction, where 1-amino-6-bromo-4-methylnaphthalene-2-carbonitrile is reacted with an appropriate styrene derivative . This method is favored for its efficiency and the ability to produce high yields under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck coupling reactions, utilizing palladium catalysts and suitable ligands to ensure high selectivity and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
4-Methylnaphthalene-2-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylnaphthalene-2-carbonitrile primarily involves its role as a photosensitizer. Upon light absorption, it undergoes electronic excitation, which facilitates the initiation of polymerization reactions. The excited state of the compound interacts with iodonium salts, generating reactive species that propagate the polymerization process . This mechanism is crucial for its application in photopolymerization and 3D printing technologies .
Comparison with Similar Compounds
- 1-Amino-4-methyl-6-styrylnaphthalene-2-carbonitrile
- 1-Amino-6-[(E)-2-(4-fluorophenyl)vinyl]-4-methylnaphthalene-2-carbonitrile
- 1-Amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives
Uniqueness: 4-Methylnaphthalene-2-carbonitrile stands out due to its specific substitution pattern, which imparts unique photophysical properties. This makes it particularly effective as a photosensitizer in various photopolymerization processes, offering high efficiency and versatility compared to its analogs .
Properties
IUPAC Name |
4-methylnaphthalene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYPGDDZJABUAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704768 |
Source
|
Record name | 4-Methylnaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112929-90-5 |
Source
|
Record name | 4-Methyl-2-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112929-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylnaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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